2-Methylpyrrolo[2,1-b]thiazole is a bicyclic compound that integrates a pyrrole and thiazole ring, notable for its diverse biological activities and applications in medicinal chemistry. This compound is classified under heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. The unique structure of 2-Methylpyrrolo[2,1-b]thiazole imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other industrial applications.
The synthesis of 2-Methylpyrrolo[2,1-b]thiazole can be achieved through several methods:
The synthesis often requires specific reagents and conditions, such as:
The molecular formula of 2-Methylpyrrolo[2,1-b]thiazole is with a molecular weight of approximately 137.20 g/mol. The structural representation includes a fused bicyclic system that enhances its stability and reactivity.
The structural features include:
2-Methylpyrrolo[2,1-b]thiazole participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Methylpyrrolo[2,1-b]thiazole involves interactions with biological targets such as DNA. It has been shown to bind to topoisomerase II, leading to DNA double-strand breaks which can induce cell cycle arrest and apoptosis in cancer cells. This mechanism underlies its potential therapeutic applications in oncology and other fields .
Relevant data include:
Property | Value |
---|---|
Molecular Formula | C7H7NS |
Molecular Weight | 137.20 g/mol |
IUPAC Name | 2-methylpyrrolo[2,1-b][1,3]thiazole |
InChI | InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3 |
2-Methylpyrrolo[2,1-b]thiazole has several applications across different fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: